Nerandomilast
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nerandomilast, also known as BI 1015550, is an oral, preferential inhibitor of phosphodiesterase 4B (PDE4B). It is being investigated as a potential treatment for idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF). This compound represents the first molecule in a new class of PDE4B inhibitors .
準備方法
The synthetic routes and reaction conditions for Nerandomilast are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions to achieve the desired molecular structure . Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability, purity, and cost-effectiveness.
化学反応の分析
Nerandomilast undergoes various chemical reactions, including inhibition of lipopolysaccharide-induced tumor necrosis factor-alpha release and phytohemagglutinin-induced interleukin-2 release in human peripheral blood mononuclear cells . The compound’s primary reactions involve its interaction with PDE4B, leading to anti-inflammatory and anti-fibrotic effects .
科学的研究の応用
Nerandomilast has several scientific research applications, particularly in the fields of respiratory medicine and inflammatory diseases. It is being investigated for its potential to treat idiopathic pulmonary fibrosis and progressive pulmonary fibrosis . Additionally, it has shown promise in preclinical models for its anti-inflammatory and anti-fibrotic effects .
作用機序
Nerandomilast exerts its effects by selectively inhibiting phosphodiesterase 4B (PDE4B), an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4B, this compound increases intracellular levels of cAMP, leading to reduced inflammation and fibrosis . The molecular targets and pathways involved include the modulation of inflammatory cytokines and signaling pathways associated with fibrosis .
類似化合物との比較
Nerandomilast is part of a new class of selective PDE4B inhibitors. Similar compounds include zatolmilast, orismilast, and PF-07038124, which are also selective PDE4B/D inhibitors . Compared to these compounds, this compound is unique in its preferential inhibition of PDE4B and its specific application in treating pulmonary fibrosis .
特性
CAS番号 |
1423719-30-5 |
---|---|
分子式 |
C20H25ClN6O2S |
分子量 |
449.0 g/mol |
IUPAC名 |
[1-[[(5R)-2-[4-(5-chloropyrimidin-2-yl)piperidin-1-yl]-5-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]amino]cyclobutyl]methanol |
InChI |
InChI=1S/C20H25ClN6O2S/c21-14-10-22-17(23-11-14)13-2-7-27(8-3-13)19-24-15-4-9-30(29)16(15)18(25-19)26-20(12-28)5-1-6-20/h10-11,13,28H,1-9,12H2,(H,24,25,26)/t30-/m1/s1 |
InChIキー |
UHYCLWAANUGUMN-SSEXGKCCSA-N |
異性体SMILES |
C1CC(C1)(CO)NC2=NC(=NC3=C2[S@](=O)CC3)N4CCC(CC4)C5=NC=C(C=N5)Cl |
正規SMILES |
C1CC(C1)(CO)NC2=NC(=NC3=C2S(=O)CC3)N4CCC(CC4)C5=NC=C(C=N5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。